2-Ethylbut-2-enedioic acid
Overview
Description
2-Ethylbut-2-enedioic acid, also known as (2E)-2-ethylbut-2-enedioic acid, is an aliphatic hydrocarbon with the molecular formula C6H8O4 and a molecular weight of 144.12 g/mol . This compound is a monocarboxylic acid commonly used as a precursor in the synthesis of polycarboxylic acids . It is characterized by its particle size of about 1 micron and is known for its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylbut-2-enedioic acid can be synthesized through various chemical reactions. One common method involves the activation of the compound by reacting it with tertiary amines or phosphines, followed by subsequent reactions with alcohols or thiols to produce esters or ethers . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis processes. These processes are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced chemical reactors and purification techniques is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbut-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-Ethylbut-2-enedioic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-ethylbut-2-enedioic acid involves its ability to inhibit the production of proinflammatory cytokines. This inhibition is achieved through the compound’s interaction with specific molecular targets and pathways involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but the compound’s anti-inflammatory effects have been well-documented in various studies .
Comparison with Similar Compounds
But-2-enedioic acid: This compound shares a similar structure but lacks the ethyl group present in 2-ethylbut-2-enedioic acid.
Fumaric acid: Another similar compound, fumaric acid, has a similar chemical structure but different functional groups.
Uniqueness: this compound is unique due to its specific chemical structure, which includes an ethyl group attached to the butenedioic acid backbone. This structural feature contributes to its distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-ethylbut-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASYHUDIOGGZCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282270 | |
Record name | 2-ethylbut-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606488-68-0, 13074-60-7 | |
Record name | 2-Ethyl-2-butenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606488-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethylbut-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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